molecular formula C16H12N2S B2766808 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine CAS No. 885460-95-7

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2766808
CAS No.: 885460-95-7
M. Wt: 264.35
InChI Key: LTQJZSRNRYWUSV-UHFFFAOYSA-N
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Description

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorenyl group attached to the thiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine typically involves the condensation of 9H-fluoren-3-ylamine with a thioamide under acidic or basic conditions. One common method involves the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent in the presence of a suitable solvent such as toluene or xylene. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated thiazoles, substituted thiazoles

Scientific Research Applications

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: It is used in the development of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(9H-fluoren-3-yl)butanoic acid
  • 9H-fluoren-3-yl trifluoroacetate
  • 4-(9H-fluoren-3-yl)-4-oxobutanoic acid

Uniqueness

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine is unique due to the presence of both the fluorenyl and thiazole moieties, which confer distinct chemical and physical properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields of research.

Properties

IUPAC Name

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8-9H,7H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJZSRNRYWUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CSC(=N3)N)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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